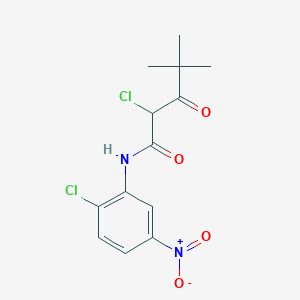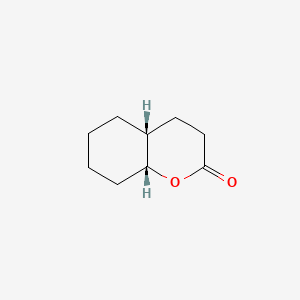![molecular formula C13H18N4O B11942909 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C13H18N4O It is a derivative of benzimidazole and piperazine, which are both significant in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol typically involves the reaction of 1H-benzimidazole with piperazine in the presence of ethanol. The process can be carried out under reflux conditions to ensure complete reaction. The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to determine the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
2-(4-(1H-benzimidazol-2-yl)thio)benzylidenehydrazine-1-carbothioamide: Known for its antimicrobial properties.
Uniqueness
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is unique due to its combination of benzimidazole and piperazine, which imparts a broad spectrum of biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C13H18N4O |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18N4O/c18-10-9-16-5-7-17(8-6-16)13-14-11-3-1-2-4-12(11)15-13/h1-4,18H,5-10H2,(H,14,15) |
Clave InChI |
HCMILXCFZGCDPK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


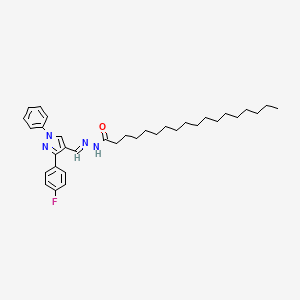
![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)


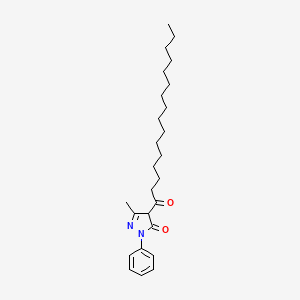

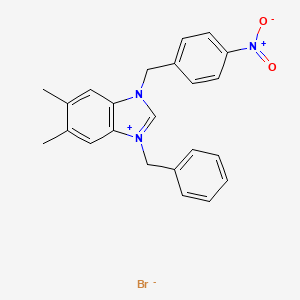

![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)

